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This in-depth technical guide explores the critical role of the deubiquitinating enzymes (DUBS)
USP7 and USP47 in the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is
a key component of the innate immune system, and its dysregulation is implicated in a wide
range of inflammatory diseases. Understanding the molecular mechanisms that govern its
activation is paramount for the development of novel therapeutics. This document provides a
comprehensive overview of the current research, presenting quantitative data, detailed
experimental protocols, and visual representations of the signaling pathways involved.

Executive Summary

Ubiquitin-specific protease 7 (USP7) and its close homolog, ubiquitin-specific protease 47
(USP47), have emerged as crucial positive regulators of the NLRP3 inflammasome.[1][2]
Research demonstrates that the deubiquitinase activity of USP7 and USP47 is essential for the
assembly and activation of the NLRP3 inflammasome in macrophages.[2][3] Chemical
inhibition or genetic knockout of both enzymes prevents the oligomerization of the adaptor
protein ASC and the subsequent formation of ASC specks, which are hallmark events in
inflammasome activation.[3][4] The underlying mechanism involves the alteration of the
ubiquitination status of NLRP3 itself, suggesting a direct or proximal role in the signaling
cascade.[2] Notably, the activity of both USP7 and USP47 is upregulated in response to
inflammasome-activating signals.[2] The functional redundancy of these two enzymes suggests
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that dual inhibition may be a promising therapeutic strategy for NLRP3-driven inflammatory
diseases.[2]

The Central Role of USP7 and USP47 in the NLRP3
Inflammasome Pathway

The activation of the NLRP3 inflammasome is a tightly regulated process that proceeds via a
two-signal model. The first signal, typically initiated by microbial components like
lipopolysaccharide (LPS), primes the system by upregulating the expression of NLRP3 and
pro-interleukin-1f3 (pro-IL-13). The second signal, triggered by a diverse array of stimuli
including ATP, nigericin, and crystalline substances, leads to the assembly of the
inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-
caspase-1. The proximity of pro-caspase-1 molecules within this complex facilitates their auto-
cleavage and activation, leading to the maturation and secretion of the pro-inflammatory
cytokines IL-1 and IL-18, and a form of inflammatory cell death known as pyroptosis.

USP7 and USP47 intervene at a critical juncture in this pathway: the assembly of the
inflammasome complex. Their deubiquitinase activity is required for the conformational
changes and/or protein-protein interactions that lead to ASC oligomerization. By preventing
ASC from forming higher-order structures, inhibition of USP7 and USP47 effectively halts the
downstream activation of caspase-1 and the subsequent inflammatory cascade.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for USP7 and USP47 in
NLRP3 inflammasome activation.

Caption: USP7/USP47 in NLRP3 inflammasome activation.

Quantitative Data on the Inhibition of Inflammasome
Activation

The dual USP7/USPA47 inhibitor, P22077, has been instrumental in elucidating the role of
these deubiquitinases in inflammasome activation. The following tables summarize the key
guantitative findings from studies using this inhibitor.
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Inhibitor Potency

Inhibitor Target(s) IC50 / EC50 Reference(s)
P22077 USP7 8.0-8.6 UM 2]
P22077 USP47 8.7 uM [2]

Effect of P22077 on Cytokine Release and Cell Death in
Human Macrophages

Cell Death (% of

IL-1B Release IL-18 Release

Treatment control, mean *
(pg/mL, mean + SD) (pg/mL, mean * SD) sD)

Nigericin-Induced

DMSO (Control) 1500 + 250 800 + 150 100 + 10

P22077 (2.5 pM) 250 + 100 200 + 50 50 + 15

CPPD Crystal-

Induced

DMSO (Control) 1200 + 200 600 + 100 100 + 12

P22077 (2.5 pM) 300 + 75 150 + 40 95+ 10

Data are approximate values derived from graphical representations in Palazon-Riguelme et
al., 2018, EMBO reports and are intended for illustrative purposes.

Effect of P22077 on ASC Speck Formation in THP-1 Cells

Treatment Cells with ASC Specks (%)
DMSO (Control) ~30%
P22077 (2.5 uM) <5%

Data are approximate values derived from graphical representations in Palazon-Riguelme et
al., 2018, EMBO reports and are intended for illustrative purposes.
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Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation

of USP7 and USP47 in inflammasome activation.

CRISPRI/Cas9-Mediated Knockout of USP7 and USP47 in
THP-1 Cells

This protocol describes the generation of single and double USP7 and USP47-deficient THP-1
cells using a doxycycline-inducible CRISPR/Cas9 system.

Workflow Diagram:
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Caption: Workflow for CRISPR/Cas9 knockout in THP-1 cells.

Methodology:

» SgRNA Design and Cloning:

o Design at least two single guide RNAs (sgRNAS) targeting exons of human USP7 and
USP47. While the exact sequences from the primary literature are not readily available,
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they can be designed using online tools to target early exons to ensure a functional
knockout.

o Clone the designed sgRNAs into a doxycycline-inducible lentiviral vector co-expressing
Cas9 and a puromycin resistance gene.

Lentivirus Production:

o Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector and packaging
plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

o Collect the viral supernatant 48 and 72 hours post-transfection, filter through a 0.45 pm
filter, and concentrate if necessary.

THP-1 Cell Transduction:

o Transduce THP-1 cells with the lentiviral particles in the presence of polybrene (8 pg/mL).
o Centrifuge the cells at 1,000 x g for 2 hours at 32°C to enhance transduction efficiency.
Selection of Transduced Cells:

o After 24 hours, replace the medium with fresh medium containing puromycin (1 pg/mL) to
select for successfully transduced cells.

o Expand the puromycin-resistant polyclonal population.

Induction of Gene Knockout:

o To induce gene knockout, treat the cells with doxycycline (1 ug/mL) for at least 48 hours.
Validation of Knockout:

o Confirm the knockout of USP7 and/or USP47 by Western blotting of whole-cell lysates.
Functional Assays:

o Use the knockout cell lines for downstream functional assays, such as inflammasome
activation assays.
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ASC Oligomerization Assay

This assay is used to visualize the formation of ASC oligomers, a key step in inflammasome
assembly that is inhibited by the loss of USP7/USP47 function.

Methodology:

e Cell Treatment:

o

Differentiate THP-1 cells with PMA (100 ng/mL) for 3 hours.

[¢]

Prime the cells with LPS (1 pg/mL) for 4 hours.

[e]

Pre-incubate the cells with the inhibitor (e.g., P22077, 2.5 uM) or DMSO for 15 minutes.

[e]

Stimulate with an NLRP3 activator (e.qg., nigericin, 10 uM) for 45 minutes.

¢ Cell Lysis and Fractionation:

o Wash cells with ice-cold PBS and lyse in a buffer containing 0.5% Triton X-100.

o Centrifuge the lysates at 6,000 x g for 15 minutes at 4°C to separate the soluble
supernatant from the insoluble pellet containing ASC oligomers.

e Cross-linking of ASC Oligomers:

o Wash the insoluble pellet twice with PBS.

o Resuspend the pellet in 200 pyL of PBS and add 2 mM disuccinimidyl suberate (DSS).

o Incubate for 30 minutes at room temperature with rotation to cross-link the ASC oligomers.

o Sample Preparation and Western Blotting:

o Quench the cross-linking reaction by adding 20 pL of 1 M Tris-HCI, pH 7.5.

o Centrifuge at 6,000 x g for 15 minutes at 4°C and discard the supernatant.
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o Resuspend the pellet in 2X Laemmli sample buffer, boil for 5 minutes, and resolve by
SDS-PAGE on a 12% gel.

o Transfer the proteins to a PVDF membrane and probe with an anti-ASC antibody to
visualize the cross-linked ASC monomers, dimers, trimers, and higher-order oligomers.

NLRP3 Ubiquitination Assay

This protocol details the immunoprecipitation of endogenous NLRP3 to assess its ubiquitination

status.
Methodology:
e Cell Treatment and Lysis:
o Prime bone marrow-derived macrophages (BMDMs) with LPS (1 pg/mL) for 4 hours.

o Pre-treat with P22077 (e.g., 10 uM) or DMSO for 15 minutes, followed by stimulation with
ATP (5 mM) for 30 minutes.

o Lyse the cells in a denaturing lysis buffer (e.g., RIPA buffer supplemented with 1% SDS
and protease/phosphatase inhibitors) and boil immediately to inactivate DUBSs.

e Immunoprecipitation:
o Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration to 0.1%.
o Pre-clear the lysates with protein A/G agarose beads.

o Incubate the pre-cleared lysates with an anti-NLRP3 antibody overnight at 4°C with
rotation.

o Add protein A/G agarose beads and incubate for an additional 2-4 hours.
e Washes and Elution:

o Wash the beads extensively with a high-salt wash buffer followed by a low-salt wash buffer

to remove non-specific binding.
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o Elute the immunoprecipitated proteins by boiling the beads in 2X Laemmli sample buffer.

o Western Blotting:
o Resolve the eluted proteins by SDS-PAGE on an 8% gel.

o Transfer to a PVDF membrane and probe with an anti-ubiquitin or anti-K63-ubiquitin
antibody.

o Re-probe the membrane with an anti-NLRP3 antibody to confirm equal
immunoprecipitation of NLRP3.

Specificity and Redundancy of USP7 and USP47

The current evidence strongly suggests a redundant role for USP7 and USP47 in the regulation
of the NLRP3 inflammasome. Single knockout of either USP7 or USP47 in THP-1 cells does
not significantly impair inflammasome activation, whereas the double knockout shows a
marked reduction in IL-13 secretion.[2] This functional overlap is likely due to their high degree
of sequence and structural similarity, particularly within their catalytic domains.

Furthermore, the action of USP7 and USP47 appears to be specific to the NLRP3
inflammasome. At concentrations of P22077 that effectively block NLRP3 activation, there is no
significant inhibition of the AIM2 or NLRC4 inflammasomes.[2] This specificity suggests that the
ubiquitination events regulated by USP7 and USP47 are unique to the NLRP3 activation
pathway.

Implications for Drug Development

The pivotal role of USP7 and USP47 in NLRP3 inflammasome activation makes them attractive
targets for the development of novel anti-inflammatory therapies. Given their functional
redundancy, dual inhibitors of USP7 and USP47 are likely to be more effective than inhibitors
targeting either enzyme alone. Such compounds could have therapeutic potential in a wide
range of NLRP3-associated diseases, including cryopyrin-associated periodic syndromes
(CAPS), gout, type 2 diabetes, and neurodegenerative disorders.

The development of specific and potent dual inhibitors is an active area of research. While
many existing USP7 inhibitors were developed for oncology indications, their potential for
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treating inflammatory diseases is now being explored. Future preclinical studies will be crucial
to evaluate the efficacy and safety of these compounds in relevant animal models of
inflammatory disease.

Conclusion

USP7 and USP47 are key deubiquitinases that play a redundant and specific role in the
positive regulation of the NLRP3 inflammasome. Their inhibition prevents ASC oligomerization
and subsequent inflammasome activation, highlighting a novel post-transcriptional mechanism
of inflammasome control. The data and protocols presented in this guide provide a
comprehensive resource for researchers and drug development professionals working to
further unravel the complexities of inflammasome biology and to develop next-generation
therapeutics for inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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